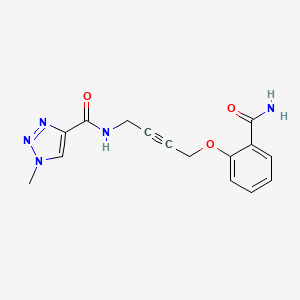

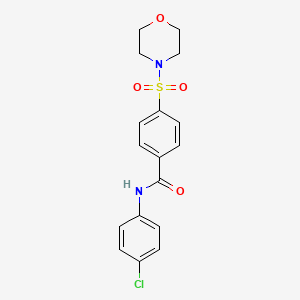

![molecular formula C17H17N3O3S B2748962 ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate CAS No. 1219844-94-6](/img/structure/B2748962.png)

ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 1, 3, 4-trimethyl-1H-pyrazole-5-carboxylate, has been reported . The process involves the use of paraformaldehyde, 1,4-dioxane, and a compound referred to as 2a. The mixture is then treated with sulfuric acid and concentrated hydrochloric acid, and heated to reflux .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a benzo[b]thiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters are synthesized by coupling with ethyl cyanoacetate or ethyl acetoacetate, leading to a variety of nitrogen nucleophiles including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the compound's versatility in creating structurally diverse molecules for potential applications in medicinal chemistry and drug design (Mohareb et al., 2004).

Crystal Structure and DFT Studies

The crystal structure of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, has been determined, providing insights into their molecular configurations and intermolecular interactions. These studies include detailed analysis of bond angles, lengths, and geometries, enhancing understanding of the compound's chemical behavior and stability. Such investigations are crucial for the development of new materials and drugs, as they offer a foundational understanding of molecular interactions and properties (Zhou et al., 2017).

Antitumor Agents

Research has explored the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, highlighting the potential of this compound derivatives in oncology. These compounds have been evaluated in various cancer cell lines, including mouse tumor model cancer cell lines, colon cancer (HCT-29), and breast cancer (MCF-7), showing significant effects. This indicates the compound's utility in developing new cancer therapies, offering hope for more effective and targeted treatment options (Nassar et al., 2015).

Inhibitive Effects on Corrosion

The derivatives of pyrazole-type organic compounds, closely related to this compound, have been studied for their inhibitive effect on the corrosion of steel in hydrochloric acid solution. These studies are crucial for the development of more effective corrosion inhibitors, which are vital in protecting industrial equipment and infrastructure, thereby reducing maintenance costs and extending the lifespan of materials (Tebbji et al., 2005).

Future Directions

The future directions for research on “ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate” could include further exploration of its synthesis, properties, and potential applications. Pyrazole compounds are of interest in various fields, including medicinal chemistry, drug discovery, agrochemistry, and material science . Therefore, this compound could be a valuable subject for future research.

Properties

IUPAC Name |

ethyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-4-23-17(22)13-11-7-5-6-8-12(11)24-16(13)19-15(21)14-10(2)9-18-20(14)3/h5-9H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPADJIJFLBWJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C=NN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)

![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)

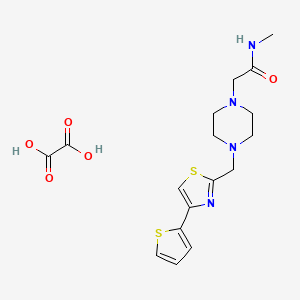

![(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2748890.png)

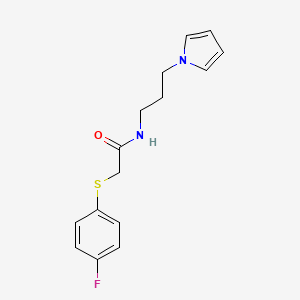

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748892.png)

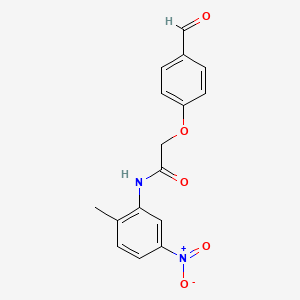

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)